Methyl 5-(Methylamino)nicotinate

Description

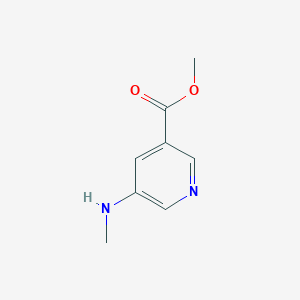

Methyl 5-(methylamino)nicotinate is a pyridine derivative featuring a methyl ester group at the 3-position and a methylamino substituent at the 5-position of the pyridine ring. This compound belongs to the broader class of nicotinic acid esters, which are widely studied for their pharmacological and chemical properties. The methylamino group introduces unique steric and electronic effects, influencing reactivity, stability, and biological interactions compared to other nicotinate esters .

Properties

IUPAC Name |

methyl 5-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-7-3-6(4-10-5-7)8(11)12-2/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYNYAIMEJCRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001255698 | |

| Record name | Methyl 5-(methylamino)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91702-86-2 | |

| Record name | Methyl 5-(methylamino)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91702-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(methylamino)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(Methylamino)nicotinate can be synthesized through several methods. One common approach involves the methylation of 5-aminonicotinic acid, followed by esterification. The reaction typically requires a methylating agent such as methyl iodide and a base like potassium carbonate. The esterification step can be achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale methylation and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(Methylamino)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Conversion to 5-amino derivatives.

Substitution: Introduction of various alkyl or aryl groups at the 5-position.

Scientific Research Applications

Medicinal Chemistry

Vasodilatory Effects

Methyl 5-(Methylamino)nicotinate is recognized for its vasodilatory effects, making it useful in treating conditions associated with poor blood circulation. Similar compounds, such as methyl nicotinate, have been shown to enhance peripheral blood flow through topical application. Studies indicate that local application can improve blood collection techniques by increasing blood flow in patients with venous access difficulties . The mechanism involves the release of prostaglandins, which induce vasodilation and enhance local blood circulation .

Pain Management

This compound is also explored for its potential as a topical analgesic. The methyl ester form facilitates skin penetration, allowing for effective localized pain relief through enhanced blood flow and reduced inflammation . Clinical studies have supported its efficacy in treating muscle and joint pain, similar to other rubefacients used in over-the-counter preparations.

Neuropharmacology

Receptor Binding Studies

this compound may serve as a ligand for various neurotransmitter receptors, particularly in the context of neuropsychiatric disorders. Research has focused on its structural modifications to enhance binding affinity to serotonin receptors (5-HT4), which are implicated in mood regulation and cognitive functions . These modifications aim to develop radioligands for imaging brain activity using positron emission tomography (PET), potentially aiding in the diagnosis and treatment of psychiatric conditions.

Agricultural Science

Volatile Aroma Compounds

In agricultural research, this compound has been identified among volatile aroma compounds in rice varieties. Its presence can influence consumer preferences and marketability of rice products. Advanced metabolomics techniques have been employed to analyze such compounds, revealing their biosynthetic pathways and roles in plant physiology . Understanding these pathways can lead to improved agricultural practices and crop enhancement strategies.

Case Study 1: Topical Application for Blood Collection

A study published in American Society for Clinical Pathology demonstrated that applying methyl nicotinate solutions significantly increased peripheral blood flow, facilitating easier blood collection from patients who typically experience anxiety or difficulty with venous access . This application highlights the compound's practical utility in clinical settings.

Case Study 2: Neuroimaging Applications

Research focusing on the development of PET radioligands has shown promising results with analogs of this compound. These studies aim to create high-affinity ligands that can be used for non-invasive imaging of brain receptors involved in various neuropsychiatric disorders . The ongoing investigation into these compounds could lead to breakthroughs in understanding brain function and developing targeted therapies.

Mechanism of Action

The mechanism of action of Methyl 5-(Methylamino)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological responses, including vasodilation and anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Nicotinate esters vary primarily in substituent type and position. Key structural analogs include:

- Methyl nicotinate: Lacks the 5-methylamino group, with only the 3-methyl ester. It exhibits prolonged stability (half-life >95 hours in human serum albumin) due to minimal steric hindrance .

- Methyl 5-methylnicotinate: Features a methyl group at the 5-position instead of methylamino.

- Methyl 2-amino-5-(trifluoromethyl)nicotinate: Contains an amino group at the 2-position and a trifluoromethyl group at the 5-position. The electron-withdrawing CF₃ group enhances metabolic stability but may reduce bioavailability .

- Methyl 5-(azidomethyl)nicotinate: The azidomethyl group enables click chemistry applications, distinguishing it from methylamino derivatives in synthetic utility .

Table 1: Structural and Stability Comparison

Biological Activity

Methyl 5-(Methylamino)nicotinate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of nicotinic acid, characterized by the presence of a methylamino group at the 5-position. This structural modification enhances its solubility and bioavailability, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) . This interaction leads to modulation of cellular signaling pathways, resulting in several physiological responses:

- Vasodilation : The compound has been shown to induce vasodilation, which can be beneficial in treating cardiovascular conditions.

- Anti-inflammatory Effects : It exhibits potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.

Anti-inflammatory Properties

Research indicates that this compound can significantly reduce inflammation markers in vitro. For instance, studies have demonstrated its ability to lower levels of tumor necrosis factor-alpha (TNF-α) in stimulated macrophage cells, suggesting a role in managing inflammatory diseases .

Analgesic Effects

The compound has also been investigated for its analgesic properties. By modulating pain pathways through nAChRs, it may provide relief from pain conditions without the side effects commonly associated with traditional analgesics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl Nicotinate | Lacks methylamino group | Primarily vasodilatory effects |

| Nicotinic Acid | Parent compound without ester modifications | Limited bioactivity compared to derivatives |

| Methyl 3-Pyridinecarboxylate | Another ester derivative | Similar but less potent anti-inflammatory effects |

The presence of both the methylamino group and the ester functionality in this compound imparts distinct chemical properties and biological activities that are not found in these other compounds.

In Vitro Studies

In vitro studies have shown that this compound effectively reduces inflammatory markers. For example, an experiment involving macrophage cell lines demonstrated a significant decrease in TNF-α levels upon treatment with varying concentrations of the compound .

In Vivo Studies

Preliminary animal studies have also supported the anti-inflammatory effects observed in vitro. In models of induced colitis, administration of this compound resulted in reduced inflammation and improved clinical outcomes compared to control groups .

Safety Profile

While the therapeutic potential is promising, understanding the safety profile is crucial. Toxicological assessments indicate that this compound has a relatively low toxicity profile; however, further studies are needed to evaluate long-term effects and potential organ damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.